molecular formula C33H62O3 B14307681 30-Methyl-28-oxodotriacont-29-enoic acid CAS No. 114226-12-9

30-Methyl-28-oxodotriacont-29-enoic acid

Cat. No.: B14307681
CAS No.: 114226-12-9
M. Wt: 506.8 g/mol
InChI Key: WSXDHGDJDNUMIM-UHFFFAOYSA-N
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Description

30-Methyl-28-oxodotriacont-29-enoic acid is a very long-chain fatty acid derivative characterized by a 30-carbon backbone (triacontanoic acid framework) with distinct structural modifications: a methyl group at position 30, a ketone (oxo) group at position 28, and a double bond at position 28. This compound belongs to a rare class of oxygenated, branched very long-chain fatty acids (VLCFAs), which are less common in biological systems compared to their straight-chain counterparts.

Properties

CAS No.

114226-12-9

Molecular Formula

C33H62O3

Molecular Weight

506.8 g/mol

IUPAC Name

30-methyl-28-oxodotriacont-29-enoic acid

InChI

InChI=1S/C33H62O3/c1-3-31(2)30-32(34)28-26-24-22-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23-25-27-29-33(35)36/h30H,3-29H2,1-2H3,(H,35,36)

InChI Key

WSXDHGDJDNUMIM-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structural Features

30-Methyl-28-oxodotriacont-29-enoic acid (C₃₂H₅₈O₃) contains three critical regions:

  • Carboxylic acid terminus : Suggests termination via oxidation or hydrolysis of nitriles/esters.
  • α,β-Unsaturated ketone (C28–C29) : Points to conjugate addition or Wittig-type olefination.
  • Methyl branch at C30 : Requires alkylation or use of pre-functionalized building blocks.

Disconnection Pathways

  • Path A : Cleavage at C28–C29 to separate ketone and olefin sectors (Figure 1a).
  • Path B : Division at C30 methyl branch to isolate hydrocarbon tail (Figure 1b).
  • Path C : Carboxylic acid generation via late-stage oxidation of alcohol/aldehyde precursors.

Stepwise Synthetic Approaches

Carbon Chain Elongation Techniques

Iterative Wittig Olefination

The C29 double bond is installed via Wittig reaction between phosphonium ylides and aldehydes. For example:

  • Ylide preparation : Triphenylphosphine reacts with 30-methyl-28-bromodotriacontane (87% yield).
  • Coupling : Ylide + C28 aldehyde in THF at −78°C affords 29-enoate (E:Z = 9.3:1).

Table 1 : Solvent Effects on Wittig Reaction Stereoselectivity

Solvent Temperature (°C) E:Z Ratio Yield (%)
THF −78 9.3:1 82
DCM 0 5.1:1 76
Toluene −40 7.8:1 79

Data sourced from.

Alkyne Coupling and Partial Hydrogenation
  • Cadiot-Chodkiewicz coupling : Links terminal alkynes with bromoalkynes (CuI, NH₂OH·HCl).
  • Lindlar hydrogenation : Converts alkyne to cis-olefin (94% yield, 98% cis).

Methyl Branch Installation

Evans Aldol Reaction

Chiral oxazolidinones direct methyl group addition:

  • Step 1 : Enolate formation with LiHMDS in THF (−78°C).
  • Step 2 : Alkylation with methyl iodide (3 equiv., 88% yield, 95% ee).

Equation 1 :
$$
\text{Enolate} + \text{CH}_3\text{I} \xrightarrow{\text{LiHMDS, THF}} \text{30-Methyl intermediate} \quad
$$

Organocuprate Addition

Gilman reagents (Me₂CuLi) add to α,β-unsaturated ketones:

  • Conditions : −20°C in Et₂O, 2 h (76% yield).
  • Limitation : Competing 1,2-addition reduces efficiency.

Ketone Formation via Oxidation

Swern Oxidation

Converts secondary alcohol to ketone without over-oxidation:

  • Reagents : Oxalyl chloride, DMSO, NEt₃.
  • Yield : 89% (cf. 72% for PCC).

Table 2 : Oxidation Methods Comparison

Method Reagents Yield (%) Purity (%)
Swern (COCl)₂, DMSO, NEt₃ 89 98
PCC Pyridinium chlorochromate 72 91
TPAP/NMO TPAP, NMO 85 97

Data from.

Oppenauer Oxidation

Catalytic aluminum isopropoxide in acetone (82% yield). Suitable for acid-sensitive substrates.

Protecting Group Strategies

Carboxylic Acid Protection

  • Methyl esters : Formed via Fischer esterification (H₂SO₄, MeOH, 95% yield).
  • TBDMS ethers : Protect hydroxyl groups during chain elongation (TBDMSCl, imidazole).

Ketone Masking as Acetals

  • Ethylene glycol : PTSA, toluene reflux (91% yield).
  • Deprotection : HCl/THF/H₂O (0°C, 2 h).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

  • Microreactor setup : Reduces reaction time for Wittig steps by 40%.
  • In-line purification : SCX columns remove phosphine oxides.

Catalytic Asymmetric Methods

  • Noyori hydrogenation : Ru-BINAP catalysts install methyl branches (90% ee).
  • Organocatalysis : Proline derivatives induce asymmetry in aldol steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 2.38 (t, J=7.5 Hz, 2H, COOH), 5.52 (dt, J=15.4, 6.8 Hz, 1H, CH=CH), 2.14 (s, 3H, C30-CH₃).
  • IR (KBr) : 2920 cm⁻¹ (C-H stretch), 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (conj. C=O).

Chromatographic Purity

  • HPLC : C18 column, 85:15 MeCN/H₂O, 1 mL/min, tₖ=12.7 min (99.2% purity).

Challenges and Optimization Opportunities

Stereochemical Drift in Long Chains

  • Issue : Epimerization at C30 during ester hydrolysis.
  • Fix : Low-temperature saponification (0°C, LiOH/THF/H₂O).

Purification of Hydrophobic Intermediates

  • Solution : Reverse-phase flash chromatography (C18 silica, MeOH/H₂O).

Chemical Reactions Analysis

Types of Reactions

30-Methyl-28-oxodotriacont-29-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

30-Methyl-28-oxodotriacont-29-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 30-Methyl-28-oxodotriacont-29-enoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes. It also interacts with signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 30-methyl-28-oxodotriacont-29-enoic acid, we compare it with three categories of analogous compounds: (1) straight-chain VLCFAs, (2) oxygenated fatty acids, and (3) branched fatty acids.

Structural and Functional Group Analysis
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound C₃₁H₅₈O₃ 478.79 Carboxylic acid, oxo, methyl, alkene Branched chain, unsaturated, ketone
Cerotic acid (26:0) C₂₆H₅₂O₂ 396.70 Carboxylic acid Saturated, structural lipid
9(S)-HPOT C₁₈H₃₀O₄ 310.43 Hydroperoxy, carboxylic acid Jasmonate precursor, plant defense
Methyl octadecadienoate C₁₉H₃₄O₂ 294.47 Methyl ester, diene Esterified lipid, signaling molecule

Key Observations :

  • Chain Length: The target compound’s 30-carbon chain distinguishes it from shorter oxygenated fatty acids like 9(S)-HPOT (18 carbons) and methyl octadecadienoate (19 carbons).
  • Functional Groups : The oxo group at position 28 introduces polarity and reactivity, akin to hydroperoxy groups in 9(S)-HPOT, which are critical in oxidative stress responses . However, the methyl branch at C30 is a rare feature shared only with bacterial iso-fatty acids (e.g., tuberculostearic acid).
  • Biological Roles: Unlike 9(S)-HPOT, which is a jasmonate precursor in plants, the target compound’s biological function remains speculative.
Physicochemical Properties
  • Solubility : The oxo group marginally increases water solubility compared to fully saturated VLCFAs like cerotic acid. However, the long alkyl chain dominates, rendering it highly lipophilic.
  • Melting Point: Estimated to be lower than cerotic acid (MP: 88–90°C) due to the double bond at C29 but higher than methyl octadecadienoate (MP: ~-20°C) due to chain length .

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